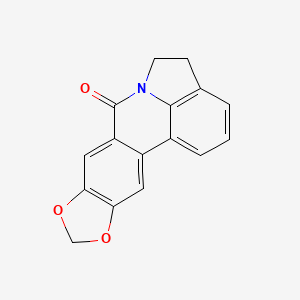
Anhydrolycorinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anhydrolycorinone is a member of phenanthridines.
Aplicaciones Científicas De Investigación
Synthesis Techniques
- Concise Synthesis using Pd-mediated Biaryl Coupling : Anhydrolycorinone, along with other Amaryllidaceae alkaloids, has been synthesized through a Pd-mediated biaryl coupling reaction. This process involves regioselective C-H activation with the intramolecular coordination of the amine to Pd, offering a moderate yield for anhydrolycorinone and its variants (Harayama et al., 2004).
- Synthesis via Samarium(II)-mediated Reductive Cyclization : Another approach for synthesizing anhydrolycorinone involves samarium(II)-mediated reductive cyclization of aryl radical onto a benzene ring. This method has shown to be effective in synthesizing natural pyrrolophenanthridinone derivatives (Suzuki et al., 2015).
- Transition-Metal-Free Intramolecular Dehydrohalide Coupling : A novel method involving transition-metal-free intramolecular dehydrohalide coupling has been developed. This method, which uses potassium tert-butoxide and an organic molecule as the catalyst, has been successfully applied to synthesize anhydrolycorinone (De et al., 2012).
Medicinal Applications and Properties
- Inclusion Complexes with Cyclodextrins : Research has been conducted on the inclusion complexes of anhydrolycorinone with cyclodextrins. These complexes have shown an increased water solubility of anhydrolycorinone and demonstrated remarkable anticancer activity against human colon cancer cell lines, suggesting potential for chemotherapy applications (Guo et al., 2016).
Propiedades
Número CAS |
40360-71-2 |
|---|---|
Nombre del producto |
Anhydrolycorinone |
Fórmula molecular |
C16H11NO3 |
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,15(19),16-hexaen-11-one |
InChI |
InChI=1S/C16H11NO3/c18-16-12-7-14-13(19-8-20-14)6-11(12)10-3-1-2-9-4-5-17(16)15(9)10/h1-3,6-7H,4-5,8H2 |
Clave InChI |
UJOHABFHKQHIKS-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C1C=CC=C3C4=CC5=C(C=C4C2=O)OCO5 |
SMILES canónico |
C1CN2C3=C1C=CC=C3C4=CC5=C(C=C4C2=O)OCO5 |
Otros números CAS |
40360-71-2 |
Sinónimos |
anhydroly-corinone anhydrolycorinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



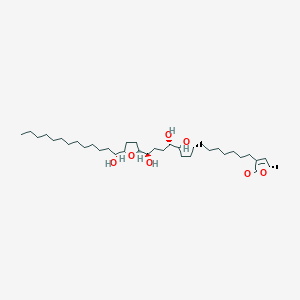
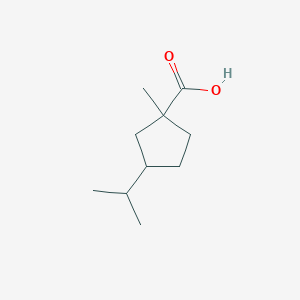


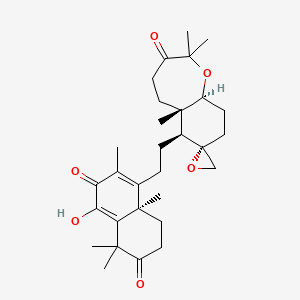
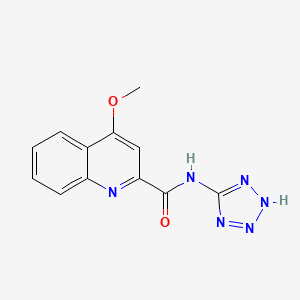
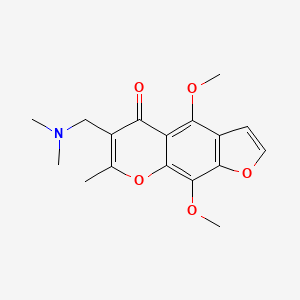
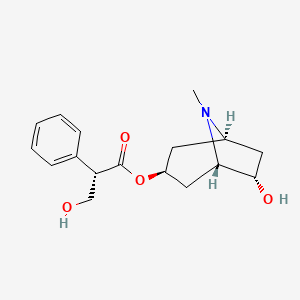
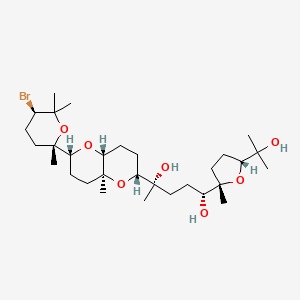
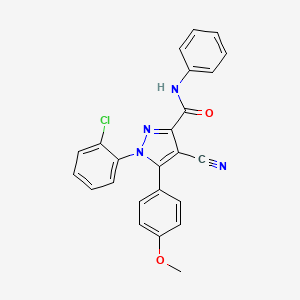
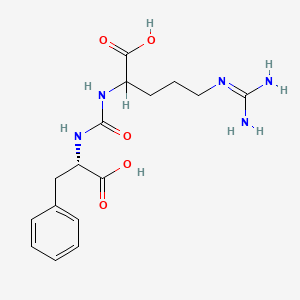
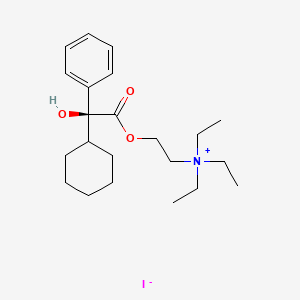
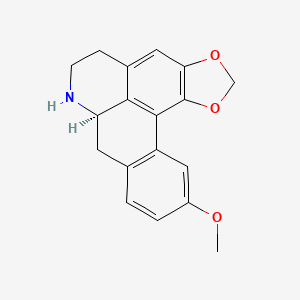
![[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1197638.png)